- Process for preparing an indole compound, India, , ,

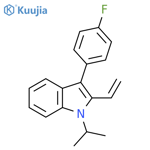

Cas no 93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

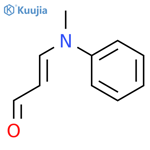

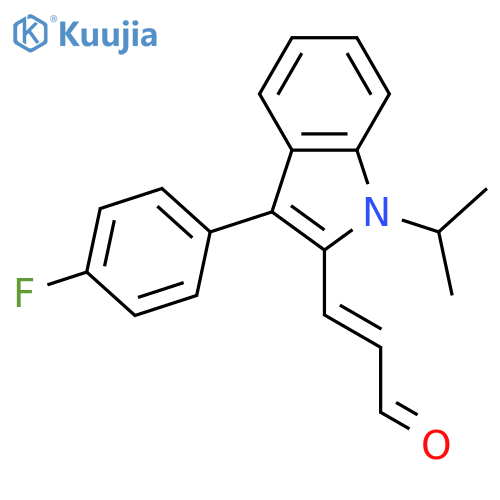

93957-50-7 structure

商品名:(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 化学的及び物理的性質

名前と識別子

-

- (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal

- (E)-3-[3-(4-Fluorophenyl)-1-(Isopropyl)-1h-Indol-2-yl]-2-Propenal

- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]acrolein

- (E)-3-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal

- (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal

- Fluvastatin F-2

- 1-Isopropyl-2-acrolein-3-(4-fluorophenyl)-indole

- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]propenal

- (e)-3-[3'-(4''-fluorophenyl)-1'-(1''-methylethyl)-1h-indol-2''-yl]-2-propnal

- 3-(3-4-fluorophenyl-1-isopropyl-1h-indole-2-yl) propenal

- Fenal

- 3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-(E)-2-PROPENAL

- 2-Propenal, 3-[3-(4-fluo

- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (ACI)

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)- (ZCI)

- 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal

- EC 425-370-4

- DTXSID301153342

- NS00077717

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-

- (e)-3-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-propenal

- MFCD03840863

- AC-26812

- (e)-3-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl) acrylaldehyde

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-

- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-2-INDOLYL]PROPENAL

- (E)-3-[3'-(4'-Fluorophenyl)-1'-(1'-methylethyl)-1H-indol-2'-yl]-2-propnal

- (2E)-3-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-enal

- 3-(3-(4-FLUOROPHENYL)-1-ISOPROPYL-1H-INDOL-2-YL)ACRYLALDEHYDE

- (E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal

- (E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]prop-2-enal

- Q-102780

- 129332-30-5

- AC-29005

- SCHEMBL5847130

- A1-01698

- AS-12807

- AKOS015896063

- CS-W008265

- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-2-PROPENAL

- C20H18FNO

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-; 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)-; (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal

- DVWHSTKQJBIYCK-VMPITWQZSA-N

- F0819

- 93957-50-7

-

- MDL: MFCD03840863

- インチ: 1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+

- InChIKey: DVWHSTKQJBIYCK-VMPITWQZSA-N

- ほほえんだ: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\C=O

計算された属性

- せいみつぶんしりょう: 307.13700

- どういたいしつりょう: 307.137242360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 427

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.10

- ゆうかいてん: 129.0 to 133.0 deg-C

- ふってん: 497.643°C at 760 mmHg

- フラッシュポイント: 254.8±28.7 °C

- PSA: 22.00000

- LogP: 5.24040

- かんど: 空気に敏感である

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H317-H410

- 警告文: P261-P272-P273-P280-P302+P352+P333+P313+P362+P364-P391-P501

- 危険物輸送番号:UN 3077 9/PG III

- セキュリティの説明: S2-S22-S24-S37-S60-S61

-

危険物標識:

- 包装グループ:III

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:9

- リスク用語:R43; R50/53

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047045-5g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 5g |

¥44.00 | 2024-04-24 | |

| Ambeed | A112502-10g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 10g |

$9.0 | 2025-02-20 | |

| Ambeed | A112502-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 100g |

$82.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0819-25g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98.0%(GC) | 25g |

¥3100.0 | 2022-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E74870-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 98% | 100g |

¥325.0 | 2023-09-07 | |

| Key Organics Ltd | AS-12807-10MG |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | AS-12807-1MG |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 1mg |

£37.00 | 2025-02-09 | |

| TRC | F595670-1000mg |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 1g |

$150.00 | 2023-05-18 | ||

| Chemenu | CM147756-100g |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |

93957-50-7 | 95%+ | 100g |

$234 | 2021-08-05 | |

| Key Organics Ltd | AS-12807-100G |

(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |

93957-50-7 | >98% | 100g |

£275.00 | 2025-02-09 |

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 3 °C; 3 °C → rt; > 1 min, rt

1.2 Solvents: Dimethylformamide ; rt; 8 h, rt

1.2 Solvents: Dimethylformamide ; rt; 8 h, rt

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Solvents: Chloroform-d ; 2 d, rt

リファレンス

- Bronsted Acids Enable Three Molecular Rearrangements of One 3-Alkylidene-2H-1,2-oxazine Molecule into Distinct Heterocyles, Organic Letters, 2018, 20(4), 1038-1041

合成方法 4

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride

リファレンス

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

合成方法 5

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 10 min, 5 - 7 °C

1.2 3 h, reflux; reflux → rt

1.3 Reagents: Water ; 1.5 h

1.2 3 h, reflux; reflux → rt

1.3 Reagents: Water ; 1.5 h

リファレンス

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium), Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75

合成方法 6

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C

リファレンス

- Method for preparation of (+)-fluvastatin, Korea, , ,

合成方法 7

はんのうじょうけん

リファレンス

- Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenal, Zhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53

合成方法 8

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C

1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

リファレンス

- Facile and Highly Enantioselective Synthesis of (+)- and (-)-Fluvastatin and Their Analogues, Journal of Organic Chemistry, 2010, 75(22), 7514-7518

合成方法 9

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile

リファレンス

- Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, Crystal Structure Theory and Applications, 2013, 2(4), 150-156

合成方法 10

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 45 min, 5 - 7 °C

1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C

1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C

1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C

1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C

リファレンス

- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium), Hecheng Huaxue, 2008, 16(3), 358-361

合成方法 11

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C

1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C

1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C

1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C

1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C

リファレンス

- Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleus, RSC Advances, 2015, 5(48), 38748-38759

合成方法 12

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

リファレンス

- Vinylformylation utilizing propeniminium salts, Journal of Organic Chemistry, 1992, 57(11), 3250-2

合成方法 13

はんのうじょうけん

リファレンス

- Preparation of N,N-disubstituted (E)-3-amino-2-propenals as mevalonate analog intermediates, United States, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt

リファレンス

- Palladium-catalyzed synthesis of 2-alkenyl-3-arylindoles via a dual α-arylation strategy: formal synthesis of the antilipemic drug fluvastatin, Organic & Biomolecular Chemistry, 2015, 13(45), 10995-11002

合成方法 15

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C

リファレンス

- A catalytic approach to the synthesis of (+)-fluvastatin analogue, Bulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Raw materials

- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2Z)-

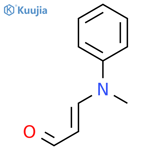

- 3-(N-Phenyl-N-methyl)aminoacrolein

- trans 3-(N-Methylanilino)acrolein

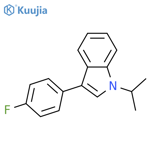

- 1-Isopropyl-3-(4-fluorophenyl)indole

- 2-Propen-1-ol, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-,(E)-

- 1H-Indole, 2-ethenyl-3-(4-fluorophenyl)-1-(1-methylethyl)-

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Preparation Products

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde) 関連製品

- 129332-30-5(3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量